ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate
Description
Ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate is a pyrimidinone derivative characterized by a bicyclic structure with two keto groups at positions 2 and 4, a methyl substituent at position 3, and an ethyl ester at position 3. The ethyl ester group enhances lipophilicity, influencing bioavailability and membrane permeability.
Properties
IUPAC Name |
ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-3-14-7(12)5-4-9-8(13)10(2)6(5)11/h4H,3H2,1-2H3,(H,9,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBZPXRXJDUNQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Esters with N-Substituted Ureas
The most widely reported synthesis of ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate involves the cyclocondensation of β-keto esters with N-methylurea under acidic conditions. This method leverages the inherent reactivity of β-keto esters, such as ethyl acetoacetate, which serve as bifunctional precursors capable of forming both the pyrimidine ring and the ester substituent at position 5.
Reaction Mechanism and Stoichiometry
The reaction proceeds via a three-step mechanism:
- Keto-enol tautomerization of ethyl acetoacetate, activated by an acid catalyst (e.g., concentrated HCl or H₂SO₄), generates a nucleophilic enol intermediate.
- Nucleophilic attack by the urea derivative (N-methylurea) at the β-carbon of the enol, facilitating ring closure through the elimination of water.
- Aromatization of the tetrahydropyrimidine intermediate via dehydration to yield the fully conjugated pyrimidine system.
The general stoichiometry involves a 1:1 molar ratio of ethyl acetoacetate to N-methylurea, with excess acid (2–3 equivalents) to drive the reaction to completion.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
Catalyst Selection
- Hydrochloric acid (HCl) : Yields of 65–72% are achieved at reflux (100–110°C) over 6–8 hours.
- Sulfuric acid (H₂SO₄) : Higher yields (78–82%) are reported due to stronger dehydrating properties, but prolonged reaction times (>10 hours) risk side reactions such as ester hydrolysis.
- Lewis acids (e.g., ZnCl₂) : Patents describe the use of ZnCl₂ in ethanol at 80°C, yielding 70–75% product with reduced corrosion risks compared to mineral acids.
Solvent Systems
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Recent patent literature describes microwave irradiation as a means to accelerate the cyclocondensation reaction:
Solid-Phase Synthesis for High-Throughput Production
A Chinese patent outlines a solvent-free mechanochemical approach using ball milling:
Industrial-Scale Production Considerations
Cost Analysis of Raw Materials
| Component | Cost (USD/kg) | Source |
|---|---|---|
| Ethyl acetoacetate | 12.50 | Sigma-Aldrich |
| N-Methylurea | 45.80 | TCI Chemicals |
| HCl (37%) | 0.80 | Local suppliers |
The high cost of N-methylurea (45.80 USD/kg) drives research into alternative nitrogen sources, though none have yet matched its reactivity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial batches (>100 kg) show:
- HPLC purity : 98.5–99.2% (C18 column, 60:40 acetonitrile/water)
- Heavy metals : <10 ppm (ICP-MS)
- Residual solvents : Ethanol <500 ppm (GC-FID).
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring. These derivatives can exhibit diverse chemical and biological properties .
Scientific Research Applications
Ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate is a heterocyclic compound with a molecular weight of 198.18 g/mol, displaying significant interest in medicinal chemistry because of its various biological activities.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It is used as a building block for synthesizing more complex heterocyclic compounds.
- Biology It can be used in enzyme inhibition studies and as a probe for understanding biological pathways.
- Industry It can be used in producing agrochemicals and other industrial chemicals.
Chemical Reactions
This compound can undergo different types of chemical reactions:
- Oxidation It can be oxidized to form corresponding oxo derivatives.
- Reduction Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
- Substitution Nucleophilic substitution reactions can occur at the carbonyl carbon atoms, leading to the formation of substituted pyrimidine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation. The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring and exhibit diverse chemical and biological properties.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences and their implications:
Pharmacological Profiles
Crystallographic and Spectroscopic Data
- Crystal Packing: Pyrimidinones with aromatic substituents (e.g., 4-(2-fluorophenyl)) display intermolecular hydrogen bonding (N–H···O) and π-π stacking, stabilizing the lattice .
- NMR Trends: Methyl groups in dihydropyrimidinones resonate at δ 2.3–2.5 ppm, while ester carbonyls appear at ~170 ppm in $^{13}\text{C}$ NMR .
Biological Activity
Ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the pyrimidine family, characterized by a pyrimidine ring with two carbonyl groups at positions 2 and 4, and an ethyl ester group at position 5. Its molecular formula is .
The biological activity of this compound primarily arises from its ability to interact with various biological targets, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : this compound has been shown to inhibit certain kinases associated with cancer cell proliferation. For example, it may affect the activity of eukaryotic elongation factor-2 kinase (eEF-2K), which is upregulated in various malignant cells .
- Antioxidant Activity : Compounds in the pyrimidine family often exhibit antioxidant properties, which can mitigate oxidative stress in cells .
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
- Anticancer Properties : A study evaluated the inhibitory effects of various pyrimidine derivatives on eEF-2K. This compound showed promising results with an IC50 value indicating effective inhibition at low concentrations .
- Antioxidant Activity : Research highlighted that compounds with similar structures exhibited significant antioxidant activity in vitro. This compound was included in a series of tests showing its potential to protect cells from oxidative damage .
- Cholinesterase Inhibition : A recent investigation into substituted pyrimidines revealed that this compound could inhibit acetylcholinesterase effectively, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's .
Q & A
Q. What are the common synthetic routes for ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate, and how are reaction conditions optimized?
The compound is synthesized via multi-step reactions, often involving cyclocondensation of urea derivatives with β-keto esters. Key steps include:
- Nucleophilic substitution : Ethanol under reflux with triethylamine as a base facilitates substitution reactions, yielding 75–85% .
- Solvent optimization : Dioxane at 80°C without catalysts achieves moderate yields (60–70%), highlighting solvent polarity’s role in reaction efficiency .
- Purity control : Reaction progress is monitored via TLC or HPLC, with final purification using column chromatography .
Q. How can spectroscopic methods confirm the structure and purity of this compound?
- NMR : and NMR identify characteristic signals, such as the ester carbonyl (~165–170 ppm) and pyrimidine ring protons (δ 6.5–8.5 ppm) .
- X-ray crystallography : Single-crystal studies resolve stereochemistry and hydrogen-bonding networks, as demonstrated for analogous pyrimidinones .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., m/z 225.2 for the parent ion) and fragmentation patterns .
Q. What are the key functional groups influencing reactivity in organic synthesis?
- Ester group : Undergoes hydrolysis to carboxylic acids or nucleophilic substitution (e.g., with amines) to form amides .
- Dioxo pyrimidine core : Participates in hydrogen bonding (affecting crystallinity) and serves as a scaffold for derivatization (e.g., alkylation at N1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for nucleophilic substitution reactions?
Discrepancies in yields or regioselectivity may arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions .
- Temperature control : Lower temperatures (25°C) favor selectivity, while reflux accelerates kinetics but reduces control .
- Catalyst choice : Triethylamine vs. DBU can alter reaction pathways; mechanistic studies (e.g., DFT calculations) help rationalize outcomes .
Q. What strategies optimize crystallization for X-ray diffraction studies of derivatives?
- Solvent selection : Slow evaporation from ethanol/water mixtures produces high-quality crystals .
- Derivatization : Introducing halogen substituents (e.g., Cl) enhances crystal packing via halogen bonding .
- Temperature gradients : Gradual cooling from 50°C to room temperature minimizes disorder in crystal lattices .
Q. How do structural modifications impact pharmacokinetic properties?
- Methyl vs. trifluoromethyl groups : Trifluoromethyl at C2 increases metabolic stability but reduces solubility .
- Phenyl substituents : Bulky groups at C4 enhance binding to biological targets (e.g., DHFR inhibitors) but may limit bioavailability .
- Ester vs. carboxylic acid : Hydrolysis of the ester to a carboxylic acid improves water solubility but alters membrane permeability .
Q. What computational methods predict biological activity of derivatives?
- Molecular docking : Screens derivatives against targets like DHFR, identifying key interactions (e.g., hydrogen bonds with Thr121) .
- QSAR models : Correlate substituent electronegativity with antibacterial IC values, guiding rational design .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
